4-乙基靛红

描述

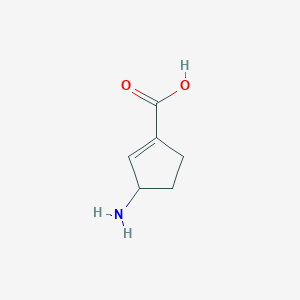

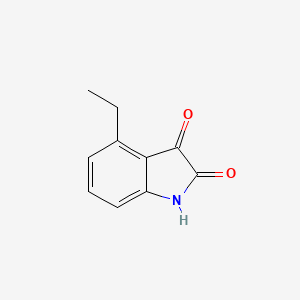

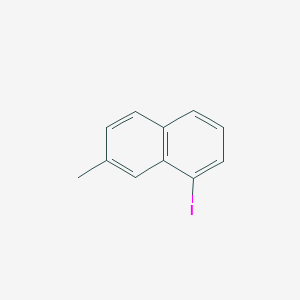

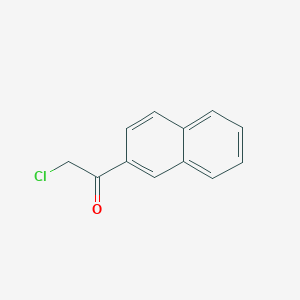

4-Ethyl isatin is a chemical compound with the CAS Number: 34934-05-9 and Linear Formula: C10H9NO2 . It has a molecular weight of 175.19 .

Synthesis Analysis

The synthesis of 4-Ethyl isatin and its derivatives has been reported in several studies . For instance, novel derivatives of isatin-based Schiff bases have been synthesized by the reaction of 3-hydrazino-isatin with aryl aldehydes, hetero-aryl aldehydes, and dialdehydes .Molecular Structure Analysis

The molecular structure of 4-Ethyl isatin consists of a core isatin moiety, which is an indole derivative, with an ethyl group attached .Chemical Reactions Analysis

Isatin and its derivatives, including 4-Ethyl isatin, show important chemical reactions such as oxidation, ring expansion, Friedel–Crafts reaction, and aldol condensation . Electrochemical characterization of isatin-thiosemicarbazone derivatives has demonstrated an irreversible oxidation process .科学研究应用

抗氧化活性

4-乙基靛红衍生物已被研究用于其抗氧化特性。这些化合物可以中和自由基,自由基是细胞代谢的有害副产物,会引起氧化应激和细胞损伤。 抗氧化活性通过各种测定方法进行测量,例如总抗氧化能力 (TAC) 和清除活性 (ABTS 和 DPPH 测定) .

抗糖尿病剂

靛红衍生物,包括具有乙基的衍生物,已显示出作为抗糖尿病剂的潜力。它们对 α-淀粉酶表现出抑制活性,α-淀粉酶是一种参与碳水化合物消化的酶。 通过抑制这种酶,这些化合物可以帮助糖尿病患者控制血糖水平 .

抗阿尔茨海默病活性

乙酰胆碱酯酶的抑制是 4-乙基靛红衍生物的另一个应用,乙酰胆碱酯酶是一种与阿尔茨海默病相关的酶。 通过阻止乙酰胆碱的分解,乙酰胆碱是一种对记忆和学习至关重要的神经递质,这些化合物可能为阿尔茨海默病患者提供治疗益处 .

抗关节炎特性

一些 4-乙基靛红衍生物已被评估用于其抗关节炎作用。它们可以抑制蛋白酶等酶,蛋白酶在与关节炎相关的炎症和疼痛中发挥作用。 这表明这些化合物有可能用于开发治疗关节炎疾病的方法 .

抗癌潜力

研究表明,某些靛红衍生物具有抗癌特性。它们可以诱导癌细胞凋亡(程序性细胞死亡)并抑制这些细胞的增殖。 这为这些化合物在癌症治疗中的应用开辟了可能性 .

其他疾病的酶抑制

靛红衍生物也因其抑制与各种疾病相关的其他酶的能力而被探索。 例如,它们可以对抗脲酶和 α-葡萄糖苷酶,降低与肾盂肾炎和胃病等疾病相关的风险 .

安全和危害

未来方向

作用机制

- 4-Ethyl isatin is a derivative of isatin, a heterocyclic compound with diverse pharmacological properties .

- These targets may include tyrosine kinases, histone deacetylases, tubulin, and extracellular signal-regulated protein kinase (ERK1/2) phosphorylation, leading to apoptosis and influencing gene expression .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

生化分析

Biochemical Properties

4-Ethyl Isatin is known to interact with various enzymes, proteins, and other biomolecules. For instance, Isatin has been reported to inhibit Monoamine Oxidase (MAO), a key enzyme involved in the catabolism of neuroamines . This interaction could potentially influence various biochemical reactions in the body.

Cellular Effects

The effects of 4-Ethyl Isatin on cells are diverse and complex. For example, certain Isatin derivatives have been found to induce apoptosis and inhibit the migration of HepG2 cells, a type of liver cancer cell . Additionally, these compounds have been reported to diminish tube formation and actin arrangement in HUVECs, which are endothelial cells derived from the human umbilical vein .

Molecular Mechanism

The molecular mechanism of action of 4-Ethyl Isatin is multifaceted. It is known to exert its effects at the molecular level through various interactions with biomolecules. For instance, Isatin has been reported to increase the dopamine level in the brain by inhibiting an MAO enzyme . This suggests that 4-Ethyl Isatin might influence gene expression, enzyme activation or inhibition, and binding interactions with biomolecules.

Temporal Effects in Laboratory Settings

The effects of 4-Ethyl Isatin can change over time in laboratory settings. For instance, Isatin derivatives have been reported to exhibit selective cytotoxicity against liver hepatocellular carcinoma HepG-2 cells

Dosage Effects in Animal Models

The effects of 4-Ethyl Isatin can vary with different dosages in animal models. For instance, a neuroprotective dose of Isatin has been reported to cause downregulation of 31 proteins in mice . Detailed studies on the threshold effects, as well as any toxic or adverse effects at high doses of 4-Ethyl Isatin, are currently lacking.

Metabolic Pathways

4-Ethyl Isatin is likely involved in various metabolic pathways due to its interactions with enzymes and other biomolecules. For instance, Isatin has been reported to inhibit Monoamine Oxidase (MAO), suggesting its involvement in the metabolism of neuroamines

属性

IUPAC Name |

4-ethyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-6-4-3-5-7-8(6)9(12)10(13)11-7/h3-5H,2H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKFAWBMSCAGKKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C2C(=CC=C1)NC(=O)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10550566 | |

| Record name | 4-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34934-05-9 | |

| Record name | 4-Ethyl-1H-indole-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10550566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-4-hydroxy-[1,8]naphthyridine-3-carboxylic acid ethyl ester](/img/structure/B1626338.png)

![7-chlorothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B1626354.png)